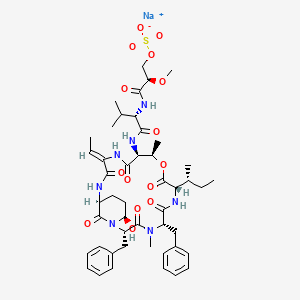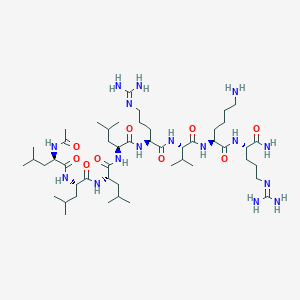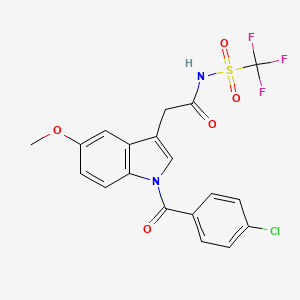
Ac-DL-Arg-DL-His-DL-Tyr-DL-xiIle-DL-Asn-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Gln-DL-Arg-DL-Tyr-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ac-DL-Arg-DL-His-DL-Tyr-DL-xiIle-DL-Asn-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Gln-DL-Arg-DL-Tyr-NH2” is a synthetic peptide composed of various amino acids in their DL-forms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-DL-Arg-DL-His-DL-Tyr-DL-xiIle-DL-Asn-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Gln-DL-Arg-DL-Tyr-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DIC or EDC) and coupling agents (e.g., HOBt or HOAt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
The peptide “Ac-DL-Arg-DL-His-DL-Tyr-DL-xiIle-DL-Asn-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Gln-DL-Arg-DL-Tyr-NH2” can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify certain amino acid residues, such as tyrosine and histidine.
Reduction: Reductive conditions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
The peptide “Ac-DL-Arg-DL-His-DL-Tyr-DL-xiIle-DL-Asn-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Gln-DL-Arg-DL-Tyr-NH2” has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for therapeutic applications, such as drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and biotechnological processes.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets and pathways. The peptide’s sequence and structure allow it to bind to receptors or enzymes, modulating their activity. For example, arginine residues may interact with negatively charged sites on proteins, while tyrosine residues can participate in phosphorylation events.
Comparison with Similar Compounds
Similar Compounds
Ac-DL-Arg-DL-His-DL-Tyr-DL-Ile-DL-Asn-DL-Leu-DL-Ile-DL-Thr-DL-Arg-DL-Gln-DL-Arg-DL-Tyr-NH2: A similar peptide with L-forms of isoleucine and threonine.
Ac-DL-Arg-DL-His-DL-Tyr-DL-Val-DL-Asn-DL-Leu-DL-Val-DL-Thr-DL-Arg-DL-Gln-DL-Arg-DL-Tyr-NH2: A peptide with valine residues instead of isoleucine.
Uniqueness
The uniqueness of “Ac-DL-Arg-DL-His-DL-Tyr-DL-xiIle-DL-Asn-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Gln-DL-Arg-DL-Tyr-NH2” lies in its specific sequence and the presence of DL-forms of amino acids, which can impart distinct structural and functional properties compared to peptides composed solely of L-amino acids.
Properties
Molecular Formula |
C75H120N26O18 |
|---|---|
Molecular Weight |
1673.9 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C75H120N26O18/c1-9-38(5)58(99-69(116)53(32-43-19-23-46(105)24-20-43)96-66(113)54(33-44-35-85-36-89-44)97-62(109)47(90-41(8)103)14-11-27-86-73(79)80)70(117)98-55(34-57(77)107)67(114)95-52(30-37(3)4)68(115)100-59(39(6)10-2)71(118)101-60(40(7)102)72(119)93-49(16-13-29-88-75(83)84)63(110)92-50(25-26-56(76)106)65(112)91-48(15-12-28-87-74(81)82)64(111)94-51(61(78)108)31-42-17-21-45(104)22-18-42/h17-24,35-40,47-55,58-60,102,104-105H,9-16,25-34H2,1-8H3,(H2,76,106)(H2,77,107)(H2,78,108)(H,85,89)(H,90,103)(H,91,112)(H,92,110)(H,93,119)(H,94,111)(H,95,114)(H,96,113)(H,97,109)(H,98,117)(H,99,116)(H,100,115)(H,101,118)(H4,79,80,86)(H4,81,82,87)(H4,83,84,88) |
InChI Key |
WIBSCJFYXUIBMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[[2-[(Tetrahydro-2H-pyran-4-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide](/img/structure/B10779942.png)
![methyl 5-[3-(1H-benzimidazol-2-yl)propyl-methylamino]-2-(4-bromophenyl)-5-oxo-2-propan-2-ylpentanoate](/img/structure/B10779950.png)

![N-[(2S)-1-[[3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B10779957.png)
![(4R)-8-chloro-4-hydroxy-N-[4-(trifluoromethoxy)phenyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide](/img/structure/B10779962.png)
![{7-[3-(4-Benzyl-piperazin-1-ylmethyl)-pyrrol-1-yl]-6-nitro-2,3-dioxo-3,4-dihydro-2H-quinoxalin-1-yl}-acetic acid](/img/structure/B10779981.png)
![(2R)-5-(carbamoylamino)-2-[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonylamino]-N-hydroxypentanamide](/img/structure/B10779992.png)
![7-[(2Z)-2-(2-Amino-1,3-thiazol-4-YL)-2-(methoxyimino)acetamido]-3-{[(6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10780005.png)

![[(1S,2S,5S,6R,7R,9S,10S,18R)-5-acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-9-yl] 4-cyanobenzoate](/img/structure/B10780009.png)


![N-[(S)-1-((3S,8aS)-3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-guanidino-butyl]-3-(1H-indol-3-yl)-propionamide](/img/structure/B10780022.png)
![2-(1-(4-Amino-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide](/img/structure/B10780024.png)
